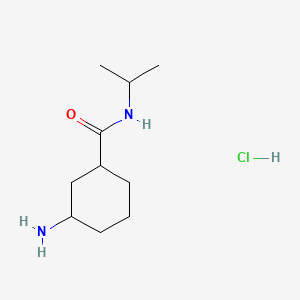
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with isopropylamine to form N-(propan-2-yl)cyclohexanamine.
Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative, such as cyclohexanecarboxylic acid chloride, to form the carboxamide.
Hydrochloride Formation: Finally, the carboxamide is treated with hydrochloric acid to yield the hydrochloride salt of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide
- 3-amino-3-cyclohexyl-propan-1-ol hydrochloride
Comparison
Compared to similar compounds, 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2901095-28-9 |
|---|---|
Molekularformel |
C10H21ClN2O |
Molekulargewicht |
220.74 g/mol |
IUPAC-Name |
3-amino-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)12-10(13)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
VXKANBPQOIACNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
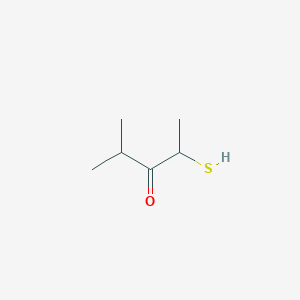
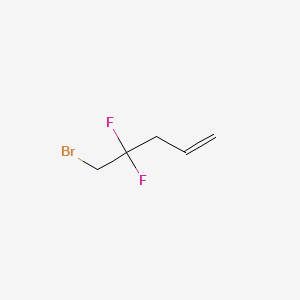
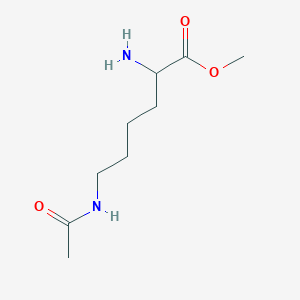
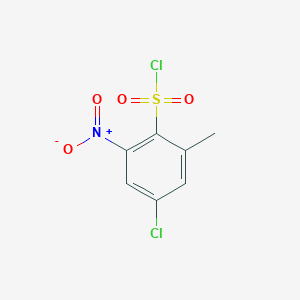
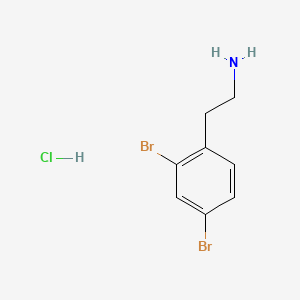
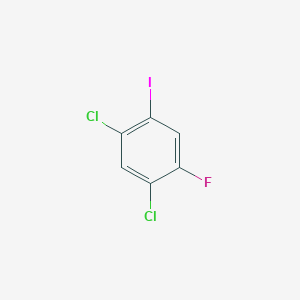
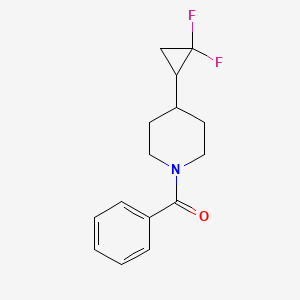
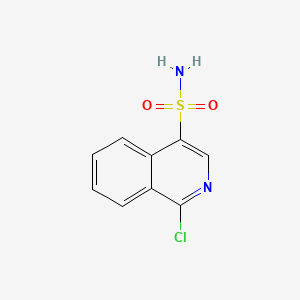
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
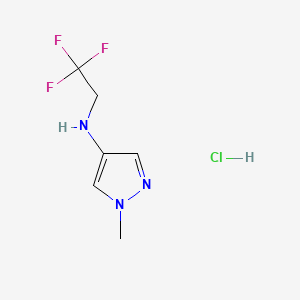
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
